molecular formula C16H20F3NO3 B8642353 Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B8642353
M. Wt: 331.33 g/mol
InChI Key: QVKBDJCGOQGDOM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H20F3NO3 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-13(10-20)22-12-6-4-11(5-7-12)16(17,18)19/h4-7,13H,8-10H2,1-3H3

InChI Key

QVKBDJCGOQGDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.03 mmol 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester in 15 ml tetrahydrofuran were added successively 1.23 mmol 4-hydroxybenzotrifluoride, 1.43 mmol triphenylphosphine and 1.43 mmol di-tert-butyl azodicarboxylate. The reaction mixture was stirred at 70° C. for 28 h and was then cooled to room temperature and concentrated in vacuo. The crude material was purified by chromatography (ethyl acetate/heptane) to afford the title compound as a white crystalline solid (yield 15%). MS (m/e): 276.1 ([M+H-Me2C═CH2]+, 100%).
Quantity
1.03 mmol
Type
reactant
Reaction Step One
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
15%

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-Boc-3-pyrrolidinol (1 g, 5.34 mmol; available from Sigma-Aldrich #706620) and 4-(Trifluoromethyl)phenol (0.86 g, 5.34 mmol) in dry tetrahydrofuran (10 ml), Triphenylphosphine (1.54 g, 5.87 mmol) and diisopropyl azodicarboxylate (1.15 ml, 5.87 mmol) were added. The reaction mixture was stirred at room temperature for 2 days. Solvents were evaporated in vacuo and the residue was loaded on SPE-Si (25 g) cartridge and purified eluting with a mixture petroleum ether/ethylacetate (from 100/0 to 80/20). Collected fractions gave, after evaporation, the title compound (D34) (1.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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